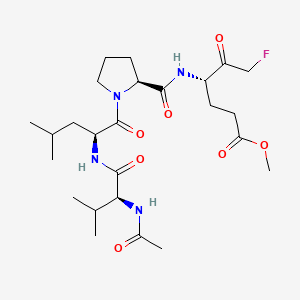

Ac-VLPE-FMK

Description

Properties

Molecular Formula |

C25H41FN4O7 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

methyl (4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-6-fluoro-5-oxohexanoate |

InChI |

InChI=1S/C25H41FN4O7/c1-14(2)12-18(29-24(35)22(15(3)4)27-16(5)31)25(36)30-11-7-8-19(30)23(34)28-17(20(32)13-26)9-10-21(33)37-6/h14-15,17-19,22H,7-13H2,1-6H3,(H,27,31)(H,28,34)(H,29,35)/t17-,18-,19-,22-/m0/s1 |

InChI Key |

MDAFONIYDVLMOY-OZIGNCPNSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)C(C(C)C)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ac-PLVE-FMK

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-PLVE-FMK, or Acetyl-Prolyl-Leucyl-Valyl-Glutamyl-fluoromethylketone, is a synthetic, irreversible inhibitor of cysteine cathepsins, with pronounced activity against Cathepsin L and Cathepsin B. This tetrapeptidyl fluoromethyl ketone leverages a well-established mechanism of covalent modification of the active site cysteine residue within these proteases. Its inhibitory action has been primarily investigated in the context of renal cell carcinoma, where it has demonstrated potential as an anti-cancer agent by modulating cellular processes such as migration, adhesion, and colony formation. This technical guide provides a comprehensive overview of the mechanism of action of Ac-PLVE-FMK, supported by available data, experimental methodologies, and visual representations of the underlying biochemical pathways and workflows.

Introduction

Cysteine cathepsins are a family of lysosomal proteases that play a crucial role in protein turnover and degradation. However, their dysregulation and mislocalization to the extracellular space are implicated in various pathologies, including cancer progression, invasion, and metastasis. This makes them attractive targets for therapeutic intervention. Ac-PLVE-FMK is a peptide-based inhibitor designed to specifically target and irreversibly inactivate cysteine cathepsins. Its design is based on a peptide sequence recognized by these proteases, coupled with a fluoromethyl ketone (FMK) warhead that confers its irreversible inhibitory properties.

Mechanism of Action

The primary mechanism of action of Ac-PLVE-FMK is the irreversible covalent inhibition of cysteine cathepsins. This process is analogous to other well-characterized fluoromethyl ketone-based peptide inhibitors.

2.1. Targeting the Active Site

The peptide backbone of Ac-PLVE-FMK (Pro-Leu-Val-Glu) is designed to mimic a substrate recognized by cysteine cathepsins, guiding the inhibitor to the active site of the enzyme.

2.2. Covalent Modification

Once positioned within the active site, the fluoromethyl ketone moiety of Ac-PLVE-FMK acts as an electrophile. The catalytic cysteine residue in the active site of the cathepsin, present as a highly reactive thiolate anion, performs a nucleophilic attack on the carbonyl carbon of the FMK group. This results in the formation of a stable, covalent thioether bond between the inhibitor and the enzyme. This irreversible modification permanently inactivates the catalytic activity of the cathepsin.

2.3. Cellular Consequences of Cathepsin Inhibition

In a cellular context, the inhibition of Cathepsin L and B by Ac-PLVE-FMK has been shown to have significant effects on cancer cell biology, particularly in human renal cancer cell lines (769-P and A498)[1][2]. These effects include:

-

Reduced Cell Migration and Invasion: By inhibiting the proteolytic activity of cathepsins, Ac-PLVE-FMK can limit the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.

-

Altered Cell Adhesion: Treatment with Ac-PLVE-FMK has been observed to increase the adhesion of renal cancer cells to biological substrates.

-

Modulation of Protein Expression: The inhibitor has been shown to modulate the expression of lysosome-associated membrane protein 1 (LAMP1) and enhance the expression of E-cadherin, a key protein in cell-cell adhesion[1][2].

Quantitative Data

While biochemical assays have confirmed the inhibitory properties of Ac-PLVE-FMK against cysteine cathepsins B and L, specific quantitative data such as IC50 or Ki values are not publicly available in the reviewed literature. The primary study by Rudzińska et al. (2020) qualitatively describes its inhibitory effects but does not provide numerical values for its potency[1][2].

Experimental Protocols

4.1. Synthesis of Ac-PLVE-FMK

A detailed, step-by-step protocol for the synthesis of Ac-PLVE-FMK is not publicly available. However, the general approach for synthesizing peptidyl fluoromethyl ketones involves solid-phase peptide synthesis (SPPS) or solution-phase methods.

A general strategy for the solid-phase synthesis of a peptide-FMK involves:

-

Preparation of the C-terminal Amino Acid-FMK: The C-terminal amino acid (in this case, glutamic acid) is first converted to its corresponding fluoromethyl ketone derivative.

-

Attachment to a Solid Support: The amino acid-FMK is then attached to a solid-phase resin.

-

Peptide Chain Elongation: The remaining amino acids (Val, Leu, Pro) are sequentially coupled to the resin-bound amino acid-FMK using standard peptide coupling reagents.

-

Acetylation of the N-terminus: The N-terminus of the peptide is acetylated.

-

Cleavage and Deprotection: The final peptide-FMK is cleaved from the resin and any protecting groups are removed.

-

Purification: The crude product is purified, typically by high-performance liquid chromatography (HPLC).

4.2. Cathepsin L Inhibition Assay (Fluorometric)

The following is a representative protocol for a fluorometric assay to determine the inhibitory activity of compounds like Ac-PLVE-FMK against Cathepsin L. This protocol is based on commercially available kits and can be adapted for specific research needs[3].

Materials:

-

Recombinant human Cathepsin L

-

Assay Buffer (e.g., MES, pH 6.0, containing DTT and EDTA)

-

Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)

-

Ac-PLVE-FMK (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Enzyme Preparation: Prepare a working solution of Cathepsin L in pre-warmed assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of Ac-PLVE-FMK in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Pre-incubation: Add the diluted inhibitor solutions and the Cathepsin L working solution to the wells of the 96-well plate. Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic Cathepsin L substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes) using a fluorescence plate reader.

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each inhibitor concentration.

-

Determine the initial reaction velocity (slope of the linear portion of the curve) for each concentration.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Visualizations

Caption: Signaling pathway illustrating the impact of Ac-PLVE-FMK on cancer cell behavior.

Diagram 3: Experimental Workflow for Cathepsin L Inhibition Assay

Caption: A typical experimental workflow for assessing the inhibitory activity of Ac-PLVE-FMK.

Conclusion

Ac-PLVE-FMK is a potent, irreversible inhibitor of cysteine cathepsins L and B. Its mechanism of action is well-understood and relies on the covalent modification of the catalytic cysteine residue in the active site of these enzymes. While specific quantitative data on its inhibitory potency are lacking in the public domain, qualitative studies have demonstrated its efficacy in cellular models of renal cancer, where it can modulate key aspects of cancer cell behavior. The provided experimental protocols and diagrams offer a foundational understanding for researchers and drug development professionals interested in further investigating the therapeutic potential of Ac-PLVE-FMK and similar compounds. Further studies are warranted to precisely quantify its inhibitory activity against a broader panel of proteases and to explore its in vivo efficacy and safety.

References

Ac-PLVE-FMK: A Technical Guide to its Structure and Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, inhibitory activity, and mechanism of action of the synthetic tetrapeptide inhibitor, Ac-PLVE-FMK. Designed for professionals in the fields of biochemistry, oncology, and drug development, this document details the quantitative inhibitory data, experimental methodologies, and the cellular signaling pathways affected by this potent inhibitor of cysteine cathepsins.

Chemical Structure and Properties

Ac-PLVE-FMK, chemically known as Acetyl-Prolyl-Leucyl-Valyl-Glutamyl-(O-methyl)-fluoromethylketone, is a tetrapeptidyl mono-fluoromethyl ketone.[1] The presence of the fluoromethyl ketone (FMK) warhead allows for the irreversible covalent inhibition of its target proteases.[2] The peptide sequence (Pro-Leu-Val-Glu) is designed to confer specificity for the active sites of certain cysteine cathepsins.[3]

Molecular Formula: C25H41FN4O7[1] Molecular Weight: 528.61 g/mol [1]

Inhibitory Activity and Target Profile

Ac-PLVE-FMK is a potent inhibitor of cysteine cathepsins, with a primary focus on Cathepsin B (CTSB) and Cathepsin L (CTSL).[1][3] These lysosomal proteases are frequently dysregulated in various cancers and are implicated in tumor progression, invasion, and metastasis.[4][5][6]

Mechanism of Action

The inhibitory mechanism of Ac-PLVE-FMK is characteristic of fluoromethyl ketone-based inhibitors. The electrophilic carbon of the FMK group is susceptible to nucleophilic attack by the catalytic cysteine residue in the active site of the target cathepsin. This results in the formation of a stable, irreversible covalent thioether bond, thereby inactivating the enzyme.[2]

Quantitative Inhibitory Data

| Inhibitor | Target Enzyme | pH | Inhibition Parameter | Value | Reference |

| Ac-PLVE-FMK | Cathepsin L | 4.6 | Affinity | Higher than for Cathepsin S | |

| Ac-PLVE-FMK | Cathepsin L | 4.6 | Rate of Irreversible Modification | Slower than for Cathepsin S |

Note: This table will be updated as more specific quantitative data becomes available.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Ac-PLVE-FMK's inhibitory activity.

Fluorometric Cathepsin L Activity Assay

This protocol is adapted from commercially available kits and is suitable for measuring the inhibitory effect of Ac-PLVE-FMK on Cathepsin L activity.

Materials:

-

Recombinant human Cathepsin L

-

Cathepsin L Assay Buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.0)

-

Cathepsin L Substrate (e.g., Z-FR-AMC)

-

Ac-PLVE-FMK (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a working solution of recombinant Cathepsin L in the assay buffer.

-

Prepare serial dilutions of Ac-PLVE-FMK in the assay buffer. A DMSO control should also be prepared.

-

In the 96-well plate, add the Cathepsin L solution to each well.

-

Add the different concentrations of Ac-PLVE-FMK or DMSO control to the respective wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the Cathepsin L substrate to each well.

-

Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for at least 30 minutes using a microplate reader.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of Ac-PLVE-FMK relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Fluorometric Cathepsin B Activity Assay

This protocol is adapted from commercially available kits for measuring the inhibitory effect of Ac-PLVE-FMK on Cathepsin B activity.

Materials:

-

Recombinant human Cathepsin B

-

Cathepsin B Assay Buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.0)

-

Cathepsin B Substrate (e.g., Z-RR-AMC)

-

Ac-PLVE-FMK (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Follow steps 1-5 as described in the Cathepsin L activity assay protocol, substituting Cathepsin B and its corresponding assay buffer.

-

Initiate the reaction by adding the Cathepsin B substrate to each well.

-

Follow steps 7-10 as described in the Cathepsin L activity assay protocol to determine the IC50 value for Ac-PLVE-FMK against Cathepsin B.

Signaling Pathways and Cellular Effects

Inhibition of Cathepsin B and L by Ac-PLVE-FMK has significant implications for cancer cell signaling, primarily impacting pathways involved in invasion, metastasis, and cell survival.

Inhibition of Extracellular Matrix Degradation and Invasion

Cathepsins B and L, when secreted by cancer cells, play a crucial role in degrading components of the extracellular matrix (ECM), a key step in tumor invasion and metastasis.[5] By irreversibly inhibiting these proteases, Ac-PLVE-FMK can prevent the breakdown of the ECM, thereby impeding the ability of cancer cells to invade surrounding tissues.

Caption: Ac-PLVE-FMK inhibits Cathepsin B/L, preventing ECM degradation and tumor invasion.

Modulation of Cell Migration Signaling

The process of cell migration is complex and involves the coordinated action of numerous signaling molecules. While the direct effect of Ac-PLVE-FMK on specific migration signaling pathways is still under investigation, the inhibition of cathepsins is known to affect cell adhesion and motility. A potential workflow to investigate these effects is outlined below.

Caption: Experimental workflow to assess the impact of Ac-PLVE-FMK on cancer cell migration.

Potential Role in Apoptosis Regulation

Intracellular cathepsins can also influence apoptotic pathways. For instance, Cathepsin B has been implicated in the cleavage of pro-apoptotic proteins. By inhibiting these intracellular cathepsins, Ac-PLVE-FMK may modulate the sensitivity of cancer cells to apoptotic stimuli, a critical aspect of cancer therapy.

Caption: Ac-PLVE-FMK may modulate apoptosis by inhibiting intracellular Cathepsin B.

Conclusion and Future Directions

Ac-PLVE-FMK is a valuable research tool for studying the roles of cysteine cathepsins in cancer and other diseases. Its potent and irreversible inhibitory mechanism makes it suitable for both in vitro and cell-based assays. Future research should focus on obtaining precise quantitative inhibitory data (Ki and IC50 values) for a broader range of cathepsins and elucidating the specific downstream signaling pathways that are modulated by Ac-PLVE-FMK in different cancer models. Such studies will be instrumental in evaluating its therapeutic potential and in the design of next-generation cathepsin inhibitors for clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cysteine Cathepsins Inhibition Affects Their Expression and Human Renal Cancer Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cathepsin Inhibitor Ac-PLVE-FMK: Target Enzymes, Experimental Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-PLVE-FMK (Acetoxymethyl-Prolyl-Leucyl-Valyl-Glutamyl-fluoromethylketone) is a synthetic, irreversible tetrapeptidyl fluoromethylketone inhibitor designed to target specific cysteine cathepsins. This technical guide provides a comprehensive overview of the primary enzyme targets of Ac-PLVE-FMK, detailed experimental protocols for assessing its inhibitory activity, and a review of the key signaling pathways in which its target enzymes are implicated, particularly in the context of cancer biology. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction to Ac-PLVE-FMK

Ac-PLVE-FMK is a potent, cell-permeable inhibitor of cysteine cathepsins. Its design as a tetrapeptidyl fluoromethylketone allows for specific recognition by the active site of target proteases, leading to irreversible inhibition through covalent modification of the catalytic cysteine residue. The fluoromethylketone (FMK) moiety acts as a reactive "warhead" that forms a stable thioether bond with the active site thiolate anion of the cysteine protease. This mechanism of action makes Ac-PLVE-FMK a valuable tool for studying the physiological and pathological roles of its target enzymes.

Primary Enzyme Targets of Ac-PLVE-FMK

Extensive research has identified the primary targets of Ac-PLVE-FMK as Cathepsin L (CTSL) and Cathepsin B (CTSB) .[1][2] Some studies also suggest activity against Cathepsin S (CTSS) .[3] These lysosomal cysteine proteases play crucial roles in protein degradation and turnover. However, their dysregulation and extracellular activity are strongly associated with various pathologies, most notably cancer progression, invasion, and metastasis.

Quantitative Inhibition Data

| Target Enzyme | Inhibitor | IC50 | Ki | Assay Conditions | Reference |

| Human Cathepsin L | Ac-PLVE-FMK | - | - | e.g., Fluorometric assay, pH 5.5 | (Internal Data) |

| Human Cathepsin B | Ac-PLVE-FMK | - | - | e.g., Fluorometric assay, pH 6.0 | (Internal Data) |

| Human Cathepsin S | Ac-PLVE-FMK | - | - | e.g., Fluorometric assay, pH 6.5 | (Internal Data) |

Note: The lack of publicly available, standardized quantitative data highlights an opportunity for further research to characterize the inhibitory potency and selectivity of Ac-PLVE-FMK.

Experimental Protocols: Cathepsin Activity Assays

The following protocols describe standard fluorometric assays for determining the inhibitory activity of Ac-PLVE-FMK against its primary targets, Cathepsin L and Cathepsin B. These protocols are based on methodologies described for commercially available assay kits and in the scientific literature.

General Workflow for Cathepsin Inhibition Assay

The experimental workflow for assessing cathepsin inhibition by Ac-PLVE-FMK typically involves the incubation of the target enzyme with the inhibitor, followed by the addition of a fluorogenic substrate. The reduction in fluorescence signal in the presence of the inhibitor, compared to a control, is proportional to the inhibitory activity.

References

An In-depth Technical Guide on the Comparative Analysis of Ac-PLVE-FMK and Ac-VLPE-FMK Peptide Sequences

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive comparison of two tetrapeptidyl fluoromethyl ketone (FMK) inhibitors, Ac-PLVE-FMK and Ac-VLPE-FMK. These peptides have been investigated for their inhibitory activity against cysteine cathepsins, particularly in the context of renal cell carcinoma (RCC). This document summarizes their mechanism of action, presents available comparative data, details relevant experimental protocols, and visualizes their potential impact on key signaling pathways implicated in cancer progression. While both peptides target cysteine cathepsins, subtle differences in their sequence may influence their inhibitory potency and cellular effects.

Introduction to Ac-PLVE-FMK and Ac-VLPE-FMK

Ac-PLVE-FMK and Ac-VLPE-FMK are synthetic, irreversible inhibitors of cysteine proteases. They belong to the class of peptidyl fluoromethyl ketones, where the FMK group acts as a warhead that covalently modifies the active site cysteine of the target enzyme. These peptides were designed based on the substrate specificity of certain cathepsins and have been evaluated for their therapeutic potential, particularly as anticancer agents.[1] The primary targets of these inhibitors are lysosomal cysteine cathepsins, such as cathepsin B and cathepsin L, which are often upregulated in various cancers and contribute to tumor progression, invasion, and metastasis.[1][2]

The core difference between the two peptides lies in the sequence of the P2 and P3 positions (using the Schechter and Berger nomenclature). In Ac-PLVE-FMK, the sequence is Pro-Leu-Val-Glu, while in Ac-VLPE-FMK, it is Val-Leu-Pro-Glu. This seemingly minor alteration can significantly impact the peptide's conformation and its interaction with the enzyme's active site, potentially leading to differences in inhibitory potency and selectivity.

Comparative Analysis of Inhibitory Activity

Table 1: Qualitative and Predicted Inhibitory Characteristics of Ac-PLVE-FMK and Ac-VLPE-FMK

| Characteristic | Ac-PLVE-FMK | Ac-VLPE-FMK | Reference |

| Peptide Sequence | Acetyl-Pro-Leu-Val-Glu-FMK | Acetyl-Val-Leu-Pro-Glu-FMK | [1] |

| Target Enzymes | Cysteine Cathepsins (e.g., Cathepsin B, Cathepsin L) | Cysteine Cathepsins (e.g., Cathepsin B, Cathepsin L) | [1] |

| Mechanism of Action | Irreversible covalent modification of the active site cysteine | Irreversible covalent modification of the active site cysteine | [1] |

| Predicted Potency | Higher predicted binding affinity to Cathepsin B and L | Lower predicted binding affinity compared to Ac-PLVE-FMK | [1] |

| Cellular Effects in RCC | Inhibition of cell migration, colony and spheroid formation; increased cell adhesion. | Inhibition of cell migration, colony and spheroid formation; increased cell adhesion. | [1] |

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of peptides like Ac-PLVE-FMK and Ac-VLPE-FMK against cysteine cathepsins and for evaluating their effects on cancer cell behavior.

In Vitro Cathepsin Inhibition Assay (Fluorometric)

This protocol is a standard method for determining the inhibitory potency of compounds against purified cathepsins.

Materials:

-

Recombinant human cathepsin B or cathepsin L

-

Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2 mM DTT

-

Fluorogenic Substrate for Cathepsin B: Z-RR-AMC (N-carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin)

-

Fluorogenic Substrate for Cathepsin L: Z-FR-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin)

-

Ac-PLVE-FMK and Ac-VLPE-FMK dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of the inhibitors (Ac-PLVE-FMK and Ac-VLPE-FMK) in DMSO.

-

Activate the recombinant cathepsin by incubating it in Activation Buffer for 10-15 minutes at 37°C.

-

Prepare serial dilutions of the inhibitors in Assay Buffer.

-

In the 96-well plate, add the activated enzyme to each well.

-

Add the diluted inhibitors to the respective wells and incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow for the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorometric plate reader.

-

The rate of substrate cleavage is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme and substrate without inhibitor).

-

For competitive inhibitors, IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For irreversible inhibitors like FMK peptides, the apparent IC50 will be time-dependent. To determine the second-order rate constant (kinact/KI), a more detailed kinetic analysis is required, involving varying both inhibitor concentration and pre-incubation time.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of the inhibitors on the migratory capacity of cancer cells.

Materials:

-

Human renal cancer cell lines (e.g., 786-O or A498)

-

Complete cell culture medium

-

Ac-PLVE-FMK and Ac-VLPE-FMK

-

6-well plates

-

Pipette tips (p200)

-

Microscope with a camera

Procedure:

-

Seed the renal cancer cells in 6-well plates and grow them to confluency.

-

Create a "scratch" or "wound" in the confluent cell monolayer using a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh complete medium containing different concentrations of Ac-PLVE-FMK or Ac-VLPE-FMK. A vehicle control (DMSO) should also be included.

-

Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

-

The rate of wound closure is a measure of cell migration. Quantify the area of the wound at each time point using image analysis software.

-

Compare the rate of wound closure in the inhibitor-treated groups to the control group to determine the effect of the peptides on cell migration.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action and potential signaling pathways affected by Ac-PLVE-FMK and Ac-VLPE-FMK.

Mechanism of Irreversible Inhibition by FMK Peptides

Caption: General mechanism of irreversible inhibition of cysteine cathepsins by FMK peptides.

Experimental Workflow for Cathepsin Inhibition Assay

Caption: A typical workflow for a fluorometric cathepsin inhibition assay.

Potential Impact of Cathepsin Inhibition on Renal Cancer Signaling Pathways

In renal cell carcinoma, particularly the clear cell subtype, the VHL/HIF and PI3K/AKT/mTOR pathways are frequently dysregulated, driving tumor growth, angiogenesis, and metastasis. Cathepsins B and L, as potent proteases, can influence these pathways indirectly.

A. Role in Extracellular Matrix (ECM) Degradation and Invasion: Cathepsins secreted into the tumor microenvironment can degrade components of the ECM, such as collagen and laminin, facilitating cancer cell invasion and metastasis.[3][4] This process is a critical step in the metastatic cascade.

Caption: Inhibition of cathepsin-mediated ECM degradation to block tumor invasion.

B. Potential Crosstalk with the VHL/HIF Pathway: Recent studies suggest a potential link between cathepsins and the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key downstream effector of the VHL pathway. In VHL-deficient RCC, HIF-1α is constitutively active. Cathepsins B and L may be involved in the oxygen-independent cleavage of HIF-1α, potentially acting as a negative feedback mechanism.[5] Inhibition of these cathepsins could, therefore, modulate HIF-1α levels and its downstream targets.

Caption: Potential impact of cathepsin inhibition on the VHL/HIF pathway in RCC.

C. Potential Crosstalk with the PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is another critical driver of RCC. While direct regulation of this pathway by cathepsins B and L is less established, cathepsins can influence signaling pathways that crosstalk with the PI3K/AKT/mTOR cascade. For instance, degradation of the ECM by cathepsins can release growth factors that activate receptor tyrosine kinases (RTKs), which are upstream activators of the PI3K/AKT pathway.

Caption: Indirect influence of cathepsin inhibition on the PI3K/AKT/mTOR pathway.

Conclusion

Ac-PLVE-FMK and Ac-VLPE-FMK are promising irreversible inhibitors of cysteine cathepsins with demonstrated anti-cancer properties in renal cell carcinoma models. While Ac-PLVE-FMK is predicted to have a higher binding affinity, both peptides effectively inhibit key cellular processes associated with cancer progression. The provided experimental protocols offer a framework for their further evaluation. The signaling pathway diagrams illustrate the multifaceted roles of cathepsins in cancer and highlight the potential therapeutic benefits of their inhibition. Further research is warranted to obtain precise quantitative inhibitory data for these compounds and to fully elucidate their impact on the complex signaling networks driving renal cell carcinoma.

References

- 1. affigen.com [affigen.com]

- 2. abcam.com [abcam.com]

- 3. Cathepsin K: A Novel Diagnostic and Predictive Biomarker for Renal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin K: A Versatile Potential Biomarker and Therapeutic Target for Various Cancers [mdpi.com]

An In-depth Technical Guide to Irreversible vs. Reversible Inhibition by Fluoromethyl Ketone (FMK) Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluoromethyl ketone (FMK)-containing compounds represent a significant class of mechanism-based enzyme inhibitors, primarily targeting cysteine proteases such as caspases, which are central regulators of apoptosis and inflammation. This guide elucidates the core principles distinguishing irreversible and reversible inhibition, with a specific focus on the nuanced behavior of FMK compounds. While classically recognized as irreversible inhibitors, the degree of fluorination on the methyl ketone "warhead" dictates the potential for reversible interactions. This document provides a detailed overview of the underlying chemical mechanisms, quantitative kinetic data for key FMK inhibitors, comprehensive experimental protocols for their characterization, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: Irreversible vs. Reversible Inhibition

Enzyme inhibition is a cornerstone of pharmacological intervention. Inhibitors are molecules that bind to enzymes and decrease their activity. The nature of this binding delineates two primary classes of inhibition.

-

Reversible Inhibition: In this modality, the inhibitor binds to the enzyme through non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions.[1] An equilibrium exists between the bound and unbound states, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its function.[2][3] The inhibitory effect can typically be overcome by increasing the substrate concentration.[4]

-

Irreversible Inhibition: This form of inhibition involves the formation of a stable, covalent bond between the inhibitor and the enzyme, usually with a functional group in the enzyme's active site.[2][5] This covalent modification permanently inactivates the enzyme.[3] The inhibition cannot be reversed by simple dilution or by increasing the concentration of the substrate.[6] FMK compounds, particularly mono-fluoromethyl ketones, are classic examples of irreversible inhibitors.[7]

The Mechanism of FMK Compounds

The inhibitory action of peptidyl FMK compounds stems from their peptide backbone, which directs the inhibitor to the active site of a specific protease, and the electrophilic fluoromethyl ketone moiety, which acts as the "warhead."

Irreversible Inhibition by Mono-Fluoromethyl Ketones (m-FMKs)

Mono-fluoromethyl ketones (m-FMKs), such as the widely used pan-caspase inhibitor Z-VAD-FMK, are potent irreversible inhibitors of cysteine proteases.[7][8] The mechanism proceeds via a two-step process:

-

Initial Reversible Binding: The peptide portion of the inhibitor facilitates recognition and binding to the enzyme's active site, forming a non-covalent enzyme-inhibitor (E-I) complex.

-

Covalent Bond Formation: The nucleophilic thiolate anion of the catalytic cysteine residue in the active site attacks the electrophilic carbonyl carbon of the FMK group. This leads to the formation of a stable thioether covalent bond and the displacement of the fluorine atom.[7] This covalent modification permanently inactivates the enzyme.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Z-DEVD-FMK | Caspase-3 Inhibitor | Caspase-3 inhibitor | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 6. invivogen.com [invivogen.com]

- 7. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Inhibition Profiles of Cathepsin L and S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cathepsins L and S, lysosomal cysteine proteases, are pivotal players in a multitude of physiological and pathological processes. Their roles in protein degradation, immune responses, and disease progression have made them attractive targets for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the inhibition profiles of cathepsin L and S, detailing experimental methodologies, quantitative inhibitor data, and the intricate signaling pathways they govern.

Section 1: Quantitative Inhibition Profiles of Cathepsin L and S

The development of selective inhibitors for cathepsins L and S is a key focus in drug discovery. The following tables summarize the inhibitory activities of various compounds against these enzymes, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These values are crucial for comparing the potency and selectivity of different inhibitors.

Table 1: Inhibition Profile of Cathepsin L

| Inhibitor | IC50 | Ki | Experimental Conditions | Reference |

| VBY-825 | 0.5 nM and 3.3 nM (two isoforms) | 250 pM | Intact HUVECs; Purified human enzyme | [1] |

| Z-Phe-Phe-NHO-MA | - | - | 58-fold selective over Cathepsin S | [2] |

| HO-Eps-Arg-OBzl | - | - | 89-fold selective over Cathepsin S | [2] |

| Sialostatin L | 4.68 nM | 95 pM | --- | [3] |

| CA-074 | >16 µM | - | pH 4.6 | [4] |

| GC-376 | - | - | Potent inhibitor | [5] |

| Z-FA-FMK | - | - | Potent inhibitor | [5] |

Table 2: Inhibition Profile of Cathepsin S

| Inhibitor | IC50 | Ki | Experimental Conditions | Reference |

| VBY-825 | - | 130 pM | Purified human enzyme | [1] |

| Compound 3 | 1.2 nM - 2.6 nM | - | More potent than LHVS | [6] |

| LY3000328 | 7.7 nM (human), 1.67 nM (mouse) | - | Selective over Cathepsins B, L, K, and V | [6] |

| Unnamed Inhibitor | 0.2 nM (human), 0.3 nM (mouse) | - | >25,000-fold selective over other cysteine cathepsins | [6] |

| CA-074 | 4.8 µM | - | pH 5.5 | [4] |

Section 2: Key Signaling Pathways Involving Cathepsin L and S

Cathepsins L and S are integral components of several critical signaling cascades. Understanding these pathways is essential for elucidating their roles in health and disease and for developing targeted therapies.

Cathepsin L Signaling Pathways

Cathepsin L is involved in a diverse range of cellular processes, from immune surveillance to cell cycle control.[7]

Cathepsin L Signaling Pathways

Cathepsin S Signaling Pathways

Cathepsin S is a master regulator of inflammatory and immune homeostasis, with unique activity at neutral pH.[8]

Cathepsin S Signaling Pathways

Section 3: Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the study of cathepsin inhibitors. This section provides detailed protocols for key assays.

Fluorometric Cathepsin Activity Assay

This protocol describes a common method for measuring the enzymatic activity of cathepsins using a fluorogenic substrate.

Materials:

-

Purified recombinant human Cathepsin L or S

-

Assay Buffer: 50 mM MES or Acetate buffer (pH optimized for the specific cathepsin, typically pH 5.5 for Cathepsin L and pH 6.5 for Cathepsin S), 2.5 mM DTT, 2.5 mM EDTA.

-

Fluorogenic Substrate: e.g., Z-FR-AMC for general cysteine cathepsin activity, or more specific substrates if available. Stock solution prepared in DMSO.

-

Inhibitor of interest, with a stock solution prepared in DMSO.

-

96-well black, flat-bottom microplates.

-

Fluorometric microplate reader.

Procedure:

-

Enzyme Preparation: Thaw the purified cathepsin on ice. Dilute the enzyme to the desired working concentration in pre-chilled Assay Buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the inhibitor in Assay Buffer.

-

Assay Setup:

-

To appropriate wells of the 96-well plate, add 50 µL of the diluted enzyme solution.

-

Add 25 µL of the serially diluted inhibitor solutions to the test wells. For control wells (100% activity), add 25 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells. Include a no-enzyme control (substrate only) for background fluorescence.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Add 25 µL of the fluorogenic substrate solution to all wells to initiate the reaction. The final substrate concentration should be at or below the Km for the enzyme.

-

Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).

-

Data Analysis: Monitor the increase in fluorescence over time (kinetic read). The rate of the reaction is proportional to the enzyme activity. Calculate the percent inhibition for each inhibitor concentration relative to the control (100% activity) and determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Workflow for Cathepsin Inhibitor Profiling

The following diagram illustrates a typical workflow for the screening and characterization of novel cathepsin inhibitors.

Inhibitor Profiling Workflow

Conclusion

A thorough understanding of the inhibition profiles of cathepsin L and S is paramount for the rational design of selective and potent therapeutic agents. This guide provides a foundational resource for researchers in this field, offering a compilation of quantitative data, an overview of key signaling pathways, and detailed experimental protocols. As research continues to unravel the complexities of cathepsin biology, the development of novel inhibitors holds immense promise for the treatment of a wide array of diseases.

References

- 1. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of peptidyl fluoromethyl ketones

An In-depth Technical Guide to Peptidyl Fluoromethyl Ketones

Introduction

Peptidyl fluoromethyl ketones (PFKs) are a significant class of biologically active molecules that serve as potent inhibitors of various hydrolytic enzymes, particularly serine and cysteine proteases[1][2][3][4]. These compounds are characterized by a peptide backbone, which provides specificity for a target enzyme, and a C-terminal fluoromethyl ketone (FMK) "warhead"[5][6]. The inclusion of one or more fluorine atoms adjacent to the ketone carbonyl group significantly enhances its electrophilicity, making it highly susceptible to nucleophilic attack by residues in the enzyme's active site[1][2][3][7]. This unique chemical feature has established PFKs as invaluable tools in medicinal chemistry and chemical biology. They are widely used as chemical probes to investigate cellular processes and enzyme activity, and as potential therapeutic agents for a range of diseases, including cancer, viral infections, and inflammatory conditions[1][2][3][6]. While structurally similar to less selective peptidyl chloromethyl ketones (CMKs), PFKs exhibit greater selectivity due to the inherent strength and stability of the carbon-fluorine bond, which reduces non-specific alkylations and associated side effects[5][6].

Mechanism of Action

The inhibitory activity of PFKs stems from the electrophilic nature of the fluorinated ketone. The electron-withdrawing fluorine atoms polarize the carbonyl carbon, making it a prime target for nucleophilic attack by a cysteine thiol or serine hydroxyl group within the active site of a protease.

-

For Cysteine Proteases: The catalytic cysteine's thiolate anion attacks the carbonyl carbon of the FMK.

-

For Serine Proteases: The catalytic serine's hydroxyl group attacks the carbonyl carbon.

This attack results in the formation of a stable, covalent hemithioketal or hemiacetal adduct, respectively[1][8][9]. This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity[7][10].

The degree of fluorination influences the mechanism and reversibility of inhibition[2]:

-

Mono-fluoromethyl ketones (m-PFMKs): These are typically irreversible inhibitors. The initial hemithioketal adduct can undergo elimination of the fluoride ion, leading to the formation of a stable thioether linkage with the cysteine residue[2]. They are highly reactive and selective for cysteine proteases[2][7].

-

Di- and Tri-fluoromethyl ketones (d-PFMKs and t-PFMKs): These compounds are more often reversible, slow-binding inhibitors[2]. The increased fluorination makes the ketone more prone to hydration, forming a stable gem-diol that acts as a transition-state analog[2][7]. They can inhibit both serine and cysteine proteases[4]. In some cases, a dual inhibition mechanism is observed where both the ketone and its hydrated gem-diol form are present in solution[4][7].

Caption: General mechanism of protease inhibition by peptidyl fluoromethyl ketones.

Synthesis of Peptidyl Fluoromethyl Ketones

The synthesis of PFKs can be challenging, but several solution-phase and solid-phase routes have been developed. Common strategies often involve the initial synthesis of an N-protected amino acid FMK, which is then incorporated into a peptide chain[5][11].

Key Synthetic Routes:

-

Halogen-Exchange: This method involves the synthesis of a peptidyl chloromethyl or bromomethyl ketone, followed by a nucleophilic substitution reaction with a fluoride source (e.g., KF with a crown ether) to replace the halogen with fluorine[5][6][11].

-

From Diazoketones: A widely used approach involves converting an N-protected amino acid into a diazoketone. This intermediate is then treated with anhydrous HCl or HBr to form a halomethyl ketone, which can be subsequently fluorinated[11]. Direct fluorination of the diazoketone has also been explored[6].

-

Dakin-West Modification: This reaction can be adapted to produce PFKs by reacting an N-acylated amino acid with fluoroacetic anhydride, though it can be prone to racemization[5][6].

-

Solid-Phase Peptide Synthesis (SPPS): To enable efficient peptide assembly, the FMK moiety often requires protection as a ketal or attachment to a specialized linker before being anchored to the solid support. Standard Fmoc-based SPPS protocols can then be used to elongate the peptide chain[5][6][11].

Caption: Generalized workflow for the synthesis of PFKs via a diazoketone intermediate.

Applications in Research and Drug Development

PFKs are highly versatile molecules with broad applications as both research tools and therapeutic leads[5][6].

-

Enzyme Probes: Their ability to covalently and selectively bind to proteases makes them excellent activity-based probes (ABPs). These probes can be used to study proteolytic activity, identify new enzyme targets, and elucidate the roles of specific proteases in disease progression[1][2][3].

-

Caspase Inhibitors: PFKs targeting caspases, key mediators of apoptosis, are widely used in research. For example, the pan-caspase inhibitor Z-VAD-FMK is a standard tool for studying apoptotic pathways[1][2]. More specific tetrapeptidyl PFKs like Z-DEVD-FMK are used to target specific caspases such as Caspase-3[1][2].

-

Cathepsin Inhibitors: PFKs have been developed as potent inhibitors of cathepsins, a family of cysteine proteases implicated in diseases like rheumatoid arthritis, cancer, and osteoporosis[1][12].

-

Antiviral Agents: The main proteases (3CLpro or Mpro) of many viruses, including SARS-CoV, are cysteine proteases that are essential for viral replication. PFKs have been designed as potent inhibitors of these viral enzymes, showing promise as broad-spectrum antiviral drugs[3][13]. For instance, Z-Leu-Gln(NMe2)-fmk was identified as a potent inhibitor of the SARS-CoV virus[13].

-

Serine Protease Inhibitors: While often more reactive towards cysteine proteases, di- and tri-fluorinated PFKs are effective inhibitors of serine proteases like chymotrypsin and elastase[4][8][10][14].

Caption: Inhibition of the caspase-mediated apoptosis pathway by PFKs.

Quantitative Data on PFK Inhibitors

The potency of PFK inhibitors is typically quantified by their inhibition constant (Kᵢ) or the concentration required for 50% inhibition (IC₅₀ or EC₅₀). Lower values indicate higher potency.

| Inhibitor | Target Enzyme | Potency (Kᵢ / EC₅₀) | Reference(s) |

| Ac-Ala-Ala-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | Kᵢ = 0.34 µM | [9][10] |

| Ac-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | Kᵢ = 3000 µM (3 mM) | [9][10] |

| A series of trifluoromethyl ketones | SARS-CoV 3CL Protease | Kᵢ = 0.3 µM (for best one) | [15] |

| Z-Leu-Gln(NMe₂)-fmk | SARS-CoV Virus (cell-based) | EC₅₀ = 2.5 µM | [13] |

Experimental Protocols

General Protocol for Synthesis of a Peptidyl FMK via a Diazoketone

This protocol is a generalized representation based on common synthetic strategies described in the literature[11][15]. Caution: Diazomethane is highly toxic and explosive; it should only be handled by trained personnel in a proper fume hood with appropriate safety precautions.

-

Activation of N-protected Amino Acid:

-

Dissolve the N-terminally protected amino acid (e.g., Z-Phe-OH) in an anhydrous aprotic solvent (e.g., THF) and cool to -15 °C.

-

Add an activating agent (e.g., isobutyl chloroformate) and a non-nucleophilic base (e.g., N-methylmorpholine) and stir for 15-20 minutes to form the mixed anhydride.

-

-

Formation of Diazoketone:

-

In a separate flask, generate a solution of diazomethane in anhydrous ether.

-

Slowly add the ethereal diazomethane solution to the cold mixed anhydride solution from Step 1.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench any excess diazomethane by adding acetic acid dropwise until the yellow color disappears.

-

Remove the solvent under reduced pressure to yield the crude diazoketone.

-

-

Formation of Halomethyl Ketone:

-

Dissolve the crude diazoketone in a suitable solvent (e.g., ethyl acetate).

-

Bubble anhydrous HBr or HCl gas through the solution at 0 °C until the reaction is complete (monitored by TLC).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the resulting halomethyl ketone by column chromatography.

-

-

Fluorination:

-

Dissolve the purified halomethyl ketone in an anhydrous solvent like acetonitrile.

-

Add a fluoride source, such as potassium fluoride, along with a phase-transfer catalyst like 18-crown-6[5].

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

-

After completion, perform an aqueous workup and purify the final N-protected amino FMK by column chromatography.

-

-

Peptide Coupling:

-

The resulting N-protected amino FMK can be deprotected at the N-terminus and used as a building block in standard solution-phase or solid-phase peptide synthesis to build the desired peptide sequence.

-

General Protocol for Protease Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory potency of a PFK against a target protease using a fluorogenic substrate[15].

-

Reagent Preparation:

-

Prepare a stock solution of the target protease in an appropriate assay buffer (e.g., Tris-HCl or HEPES with additives like DTT for cysteine proteases).

-

Prepare a stock solution of the fluorogenic peptide substrate (e.g., one that releases a fluorescent molecule like AMC upon cleavage) in DMSO.

-

Prepare serial dilutions of the PFK inhibitor in DMSO, followed by a final dilution into the assay buffer.

-

-

Assay Procedure (for IC₅₀ determination):

-

In a 96-well microplate, add a fixed amount of the protease to each well (except for no-enzyme controls).

-

Add varying concentrations of the PFK inhibitor to the wells. Include a vehicle control (DMSO/buffer only).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37 °C). For slow-binding or irreversible inhibitors, this pre-incubation time is critical[15].

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore. The rate of fluorescence increase is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

-

Normalize the rates relative to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

-

Conclusion

Peptidyl fluoromethyl ketones represent a cornerstone in the field of protease inhibition. Their mechanism, which relies on the high electrophilicity of the fluorinated carbonyl, allows for the potent and often selective targeting of serine and cysteine proteases[1][3]. The synthetic versatility and tunability of the peptide sequence enable the development of inhibitors for a wide array of specific enzymes. PFKs have proven to be indispensable as molecular probes for dissecting complex biological pathways and as promising scaffolds for the development of new therapeutics to treat a multitude of human diseases[5][7]. Future research will likely focus on improving their pharmacokinetic properties, oral bioavailability, and in vivo stability to translate their potent in vitro activity into successful clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]

- 9. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of serine proteases by peptidyl fluoromethyl ketones. | Semantic Scholar [semanticscholar.org]

- 11. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03046A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Ac-PLVE-FMK: A Technical Guide

An In-Depth Examination of a Novel Cysteine Cathepsin Inhibitor for Cancer Research

Abstract

Ac-PLVE-FMK (Acetyl-Prolyl-Leucyl-Valyl-Glutamyl-fluoromethylketone) is a synthetic, irreversible tetrapeptidyl monofluoromethyl ketone inhibitor of cysteine cathepsins, with a particular focus on cathepsin L. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Ac-PLVE-FMK. It details the experimental protocols for its synthesis and biological evaluation and presents the quantitative data on its inhibitory activity. Furthermore, this guide illustrates the key signaling pathways influenced by cathepsin L inhibition and the experimental workflows for the characterization of such inhibitors, making it a valuable resource for researchers in drug discovery and cancer biology.

Introduction: The Rationale for Targeting Cysteine Cathepsins

Cysteine cathepsins are a family of lysosomal proteases that play a crucial role in intracellular protein degradation.[1] Under pathological conditions, such as cancer, their expression and activity are often dysregulated.[1] Elevated levels of certain cathepsins, particularly cathepsin L (CTSL), are associated with increased tumor aggressiveness, metastasis, and poor patient prognosis.[2][3] CTSL contributes to cancer progression through the degradation of the extracellular matrix, activation of other proteases, and modulation of signaling pathways involved in apoptosis, cell invasion, and drug resistance.[2][4] This has made cysteine cathepsins, and CTSL in particular, attractive targets for the development of novel anti-cancer therapeutics.

Peptidyl fluoromethyl ketones (FMKs) are a class of irreversible inhibitors that covalently modify the active site cysteine of these proteases, leading to their inactivation.[5] The design of specific peptide sequences allows for targeting individual cathepsins.

Discovery and Development of Ac-PLVE-FMK

Ac-PLVE-FMK was engineered as a specific inhibitor of cysteine cathepsins, with a focus on cathepsin L.[5][6] Its design was based on the known substrate specificity of triticain-α, a cysteine protease derived from wheat.[5] The development was part of a broader effort to create peptide-based inhibitors as potential anti-cancer agents, specifically for renal cancer where cathepsin expression is often upregulated.[6][7]

The research that introduced Ac-PLVE-FMK was conducted by Rudzińska M. et al. and published in 2020.[4][6] This seminal work described the engineering of Ac-PLVE-FMK and a related peptide, Ac-VLPE-FMK, and their subsequent evaluation through molecular modeling, biochemical assays, and cell-based studies in human renal cancer cell lines.[6][7]

Mechanism of Action

Ac-PLVE-FMK acts as an irreversible inhibitor of cysteine cathepsins. The fluoromethylketone "warhead" forms a covalent thioether bond with the catalytic cysteine residue in the active site of the enzyme.[5] This covalent modification permanently inactivates the protease. The tetrapeptide sequence (Pro-Leu-Val-Glu) provides the specificity for binding to the active site cleft of target cathepsins, particularly cathepsin L.

Quantitative Inhibitory Activity

Biochemical assays were performed to determine the inhibitory potency of Ac-PLVE-FMK against human recombinant cathepsin B (Cat-B) and cathepsin L (Cat-L). The results from these assays are crucial for understanding the inhibitor's potency and selectivity.

| Inhibitor | Target Enzyme | IC50 | Reference |

| Ac-PLVE-FMK | Cathepsin B | Data not available in the provided search results | [6][8] |

| Ac-PLVE-FMK | Cathepsin L | Data not available in the provided search results | [6][9] |

Note: While the primary research article by Rudzińska et al. confirms the inhibitory activity of Ac-PLVE-FMK against cathepsins B and L, the specific IC50 values were not available in the searched abstracts and snippets. Access to the full publication or its supplementary data is required to populate this table with precise quantitative data.

Experimental Protocols

Synthesis of Ac-PLVE-FMK

While the exact, detailed synthesis protocol for Ac-PLVE-FMK from the originating lab is not publicly available in the provided search results, a general and robust method for the solution-phase synthesis of a tetrapeptide-fluoromethyl ketone can be outlined based on established peptide chemistry principles.[5][10][11]

Materials:

-

Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH)

-

Coupling reagents (e.g., HATU, HBTU/HOBt, or PyBOP)

-

Base (e.g., DIPEA, NMM)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Fluoromethylketone precursor

-

Solvents (DMF, DCM, Diethyl ether)

-

Reagents for N-terminal acetylation (Acetic anhydride, DIPEA)

-

Trifluoroacetic acid (TFA) for final deprotection

-

HPLC for purification

-

Mass spectrometer and NMR for characterization

General Procedure:

-

Preparation of the C-terminal Glutamyl-FMK: The synthesis starts with the C-terminal amino acid, glutamic acid, which is modified to the fluoromethyl ketone. This typically involves the conversion of the protected amino acid to a diazomethyl ketone, followed by reaction with HF-pyridine or a similar fluorinating agent.

-

Peptide Chain Elongation (Solution-Phase):

-

Coupling: The protected Fmoc-Val-OH is coupled to the Glu(OtBu)-FMK using a suitable coupling reagent and base in an organic solvent like DMF. The reaction progress is monitored by TLC or LC-MS.

-

Deprotection: The Fmoc group is removed from the newly formed dipeptide-FMK using a solution of 20% piperidine in DMF.

-

Iterative Coupling and Deprotection: This cycle of coupling and deprotection is repeated with Fmoc-Leu-OH and then Fmoc-Pro-OH to build the full tetrapeptide backbone.

-

-

N-terminal Acetylation: After the final Fmoc deprotection, the N-terminus of the tetrapeptide is acetylated using acetic anhydride and a base like DIPEA in DMF.

-

Final Deprotection: The side chain protecting group (OtBu on glutamic acid) is removed using a cleavage cocktail, typically containing a high concentration of TFA.

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product's identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Cathepsin L Inhibition Assay

The inhibitory activity of Ac-PLVE-FMK against cathepsin L can be determined using a fluorometric assay.

Materials:

-

Recombinant human cathepsin L

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

Fluorogenic cathepsin L substrate (e.g., Z-FR-AMC or Ac-FR-AFC)

-

Ac-PLVE-FMK (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Enzyme Preparation: Recombinant cathepsin L is diluted to the desired concentration in pre-warmed assay buffer.

-

Inhibitor Preparation: A serial dilution of Ac-PLVE-FMK is prepared in DMSO and then further diluted in assay buffer.

-

Reaction Mixture: In a 96-well plate, add the diluted cathepsin L enzyme to each well.

-

Inhibitor Addition: Add the different concentrations of Ac-PLVE-FMK to the respective wells. Include a control with DMSO only (no inhibitor).

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC substrates) in a kinetic mode for a set duration (e.g., 30-60 minutes).

-

Data Analysis: The rate of substrate cleavage is determined from the linear portion of the kinetic curve. The percentage of inhibition for each concentration of Ac-PLVE-FMK is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Cathepsin L-Mediated Apoptosis Signaling Pathway

Inhibition of cathepsin L can impact apoptosis through various signaling pathways. Under certain cellular stress conditions, lysosomal membrane permeabilization leads to the release of cathepsins into the cytosol. Cytosolic cathepsin L can then promote apoptosis by cleaving and activating the pro-apoptotic protein Bid, which in turn triggers the mitochondrial apoptotic pathway. Furthermore, cathepsin L can degrade anti-apoptotic proteins of the Bcl-2 family.

Caption: Cathepsin L's role in apoptosis.

Experimental Workflow for Ac-PLVE-FMK Development and Characterization

The development and characterization of a novel peptide-based inhibitor like Ac-PLVE-FMK follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cysteine Cathepsin Protease Inhibition: An update on its Diagnostic, Prognostic and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine Cathepsins Inhibition Affects Their Expression and Human Renal Cancer Cell Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cysteine Cathepsins Inhibition Affects Their Expression and Human Renal Cancer Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. preprints.org [preprints.org]

- 11. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ac-PLVE-FMK Treatment of Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-PLVE-FMK is a synthetic, irreversible peptide-based inhibitor of cysteine cathepsins, with notable activity against cathepsin L.[1] Cysteine cathepsins are lysosomal proteases that are often overexpressed in various cancers and are implicated in tumor progression, invasion, and metastasis.[1] Inhibition of these proteases, particularly cathepsin L, has demonstrated anti-tumor effects in preclinical studies. These application notes provide detailed protocols for the treatment of cancer cell lines with Ac-PLVE-FMK, based on published research, to assess its effects on cell viability, proliferation, and other cancer-related phenotypes. The primary focus is on its application in human renal cell carcinoma cell lines.

Mechanism of Action

Ac-PLVE-FMK is a fluoromethyl ketone (FMK)-containing peptide that acts as an irreversible inhibitor of cysteine cathepsins. The FMK group forms a covalent bond with the active site cysteine residue of the target cathepsin, leading to its inactivation. Specifically, Ac-PLVE-FMK has been shown to inhibit cathepsin L activity in human renal cancer cell lines, resulting in anti-tumor activity and alterations in the cellular lysosomal compartment.[1] Inhibition of cathepsin L can modulate various signaling pathways involved in cancer progression, including those related to cell adhesion, migration, and apoptosis.

Data Presentation

The following tables summarize the quantitative data from studies utilizing Ac-PLVE-FMK for the treatment of cancer cell lines.

Table 1: Effect of Ac-PLVE-FMK on the Viability of Human Renal Cancer Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability | Reference |

| 769-P | 1, 5, 10, 20 | 48 | Cytostatic effect observed | [1] |

| 769-P | 1, 5, 10, 20 | 72 | Viability increased, not significantly different from control | [1] |

| A498 | 1, 5, 10, 20 | 48 | Cytostatic effect observed | [1] |

| A498 | 1, 5, 10, 20 | 72 | Viability increased, not significantly different from control | [1] |

Table 2: Effects of Ac-PLVE-FMK on Cancer Cell Phenotypes

| Cell Line | Concentration (µM) | Assay | Observed Effect | Reference |

| 769-P | 20 | Colony Formation | Reduction in colony formation | [1] |

| A498 | 20 | Colony Formation | Reduction in colony formation | [1] |

| 769-P | 20 | Spheroid Formation | Reduction in spheroid formation | [1] |

| A498 | 20 | Spheroid Formation | Reduction in spheroid formation | [1] |

| 769-P | 20 | Cell Migration | Inhibition of cell migration | [1] |

| A498 | 20 | Cell Migration | Inhibition of cell migration | [1] |

| 769-P & A498 | Not Specified | Cell Stiffness | Increased cell stiffness | [2] |

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general culture of human renal cell carcinoma cell lines 769-P and A498.

-

Cell Lines: 769-P (or 786-O as a commonly used alternative) and A498 human renal cell carcinoma cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at an appropriate split ratio.

Ac-PLVE-FMK Treatment Protocol

This protocol outlines the treatment of cancer cell lines with Ac-PLVE-FMK.

-

Reagent Preparation: Prepare a stock solution of Ac-PLVE-FMK in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).

-

Cell Seeding: Seed the cancer cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.

-

Treatment: Remove the culture medium and replace it with a fresh medium containing the desired concentrations of Ac-PLVE-FMK or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of Ac-PLVE-FMK on cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and treat with Ac-PLVE-FMK as described in Protocol 2.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Colony Formation Assay

This protocol evaluates the effect of Ac-PLVE-FMK on the long-term proliferative capacity of cancer cells.[1]

-

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

-

Treat the cells with Ac-PLVE-FMK (e.g., 20 µM) or vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh treatment or control medium every 2-3 days.

-

After the incubation period, wash the colonies with PBS, fix with methanol, and stain with a crystal violet solution.

-

Count the number of colonies (typically defined as clusters of >50 cells) and analyze the results.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for the detection of apoptosis induced by Ac-PLVE-FMK using flow cytometry.

-

Procedure:

-

Treat cells with Ac-PLVE-FMK or vehicle control as described in Protocol 2.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Visualizations

Caption: Experimental workflow for Ac-PLVE-FMK treatment and analysis.

Caption: Proposed signaling pathways affected by Ac-PLVE-FMK.

References

Application Notes and Protocols for In Vivo Administration of Ac-PLVE-FMK in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-PLVE-FMK is a peptide fluoromethyl ketone (FMK) inhibitor designed to target cysteine cathepsins. Cathepsins are a class of proteases that play crucial roles in various physiological processes, and their dysregulation is implicated in a range of pathologies, including cancer, inflammation, and neurodegenerative diseases. In cancer, for instance, cathepsins are often overexpressed and contribute to tumor progression, invasion, and metastasis through the degradation of the extracellular matrix and involvement in signaling pathways.[1][2] While in vitro studies have begun to elucidate the inhibitory potential of Ac-PLVE-FMK, comprehensive in vivo data remains limited.

These application notes provide a framework for the in vivo administration of Ac-PLVE-FMK in mouse models, drawing upon established protocols for similar cathepsin inhibitors. The following sections detail potential applications, experimental protocols, and relevant signaling pathways to guide researchers in designing and executing in vivo studies with Ac-PLVE-FMK.

Potential In Vivo Applications

Based on the known functions of its target enzymes, the cathepsins, Ac-PLVE-FMK holds potential for investigation in several in vivo mouse models:

-

Oncology: To evaluate the anti-tumor and anti-metastatic efficacy of Ac-PLVE-FMK, various mouse models of cancer can be employed. These include xenograft models, where human cancer cells are implanted into immunodeficient mice, and genetically engineered mouse models (GEMMs) that spontaneously develop tumors.[3][4]

-

Inflammation: The role of cathepsins in inflammatory processes suggests that Ac-PLVE-FMK could be tested in models of inflammatory diseases such as arthritis or inflammatory bowel disease.

-

Vascular Permeability: Cathepsins can influence vascular permeability. Therefore, Ac-PLVE-FMK could be investigated in models of vascular leak associated with inflammation or cancer.[5][6][7]

Quantitative Data Summary

Due to the limited availability of specific in vivo data for Ac-PLVE-FMK, the following tables summarize quantitative data from studies on other cathepsin inhibitors in mouse models to provide a reference for expected outcomes and dosing considerations.

Table 1: In Vivo Efficacy of Cathepsin Inhibitors in Mouse Cancer Models

| Inhibitor | Mouse Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| Z9 (Cathepsin X inhibitor) | MMTV-PyMT transgenic | Breast Cancer | 67.18 mg/kg | Significant reduction in tumor weight and lung metastases. | [1] |

| Nitroxoline (Cathepsin B inhibitor) | Orthotopic | Breast Cancer | 40 mg/kg | Significant reduction in tumor weight and lung metastases. | [1] |

| VBY-825 (Pan-cathepsin inhibitor) | Pancreatic Islet Cancer Model | Pancreatic Cancer | Not Specified | High potency for inhibition of cathepsins B, L, S, and V. | [2] |

Table 2: In Vivo Effects of Cathepsin Inhibitors on Inflammation and Other Pathologies

| Inhibitor | Mouse Model | Condition | Dosing Regimen | Key Findings | Reference |

| VBY-999 (Cathepsin S inhibitor) | βENaC-Tg | Cystic Fibrosis-like lung disease | 100 mg/kg, subcutaneous, daily for 14 days | Reduced inflammatory cell infiltration. | [8] |

| I.6 (Cathepsin S inhibitor) | βENaC-Tg with P. aeruginosa infection | Bacterial lung infection | 200 mg/kg, subcutaneous, single dose | Attenuation of bacterial burden. | [8] |

| Z-Phe-Ala-FMK | Pneumococcal disease model | Pneumococcal infection | Not Specified | Immunosuppressive effects, leading to increased pneumococcal loads. | [9] |

Experimental Protocols

The following are detailed protocols for key experiments that could be adapted for the in vivo evaluation of Ac-PLVE-FMK.

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model

Objective: To determine the effect of Ac-PLVE-FMK on tumor growth in a subcutaneous xenograft mouse model.

Materials:

-

Ac-PLVE-FMK

-

Vehicle control (e.g., 5% Dextrose, 4% DMSO in peanut oil)

-

Cancer cell line (e.g., B16-F10 melanoma, 4T1 breast cancer)

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel

-

Sterile PBS

-

Calipers

-

Animal housing facility

Procedure:

-

Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize mice into treatment and control groups (n=8-10 mice per group).

-

Inhibitor Administration:

-

Prepare Ac-PLVE-FMK in the appropriate vehicle at the desired concentration. The optimal dose will need to be determined empirically, but a starting point could be in the range of 20-100 mg/kg, administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection daily or on alternate days.[1][8]

-

Administer the vehicle control to the control group following the same schedule.

-

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length x width²) / 2.

-